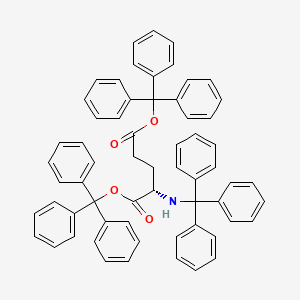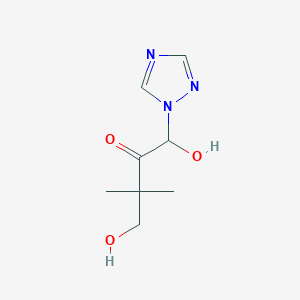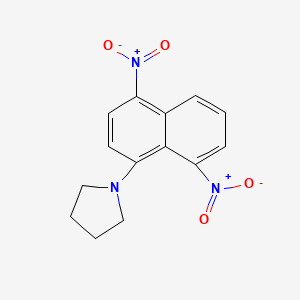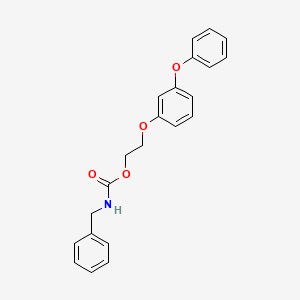
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is a complex organic compound characterized by the presence of multiple triphenylmethyl groups attached to an L-glutamate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate typically involves the protection of the L-glutamate amino group followed by the introduction of triphenylmethyl groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include triphenylmethyl chloride and bases such as pyridine or triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The triphenylmethyl groups can be oxidized to form triphenylmethyl cations.
Reduction: Reduction reactions can target the ester or amide functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triphenylmethyl groups can yield triphenylmethyl cations, while reduction of the ester groups can produce alcohols.
科学研究应用
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate involves its ability to interact with various molecular targets through its triphenylmethyl groups. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Triphenylmethyl chloride: A simpler compound with similar reactivity but lacking the L-glutamate backbone.
Triphenylmethylamine: Contains a triphenylmethyl group attached to an amine, offering different reactivity and applications.
Triphenylmethanol: Features a hydroxyl group instead of the L-glutamate backbone, used in different contexts.
Uniqueness
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is unique due to its combination of multiple triphenylmethyl groups with an L-glutamate backbone
属性
CAS 编号 |
920283-82-5 |
|---|---|
分子式 |
C62H51NO4 |
分子量 |
874.1 g/mol |
IUPAC 名称 |
ditrityl (2S)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C62H51NO4/c64-58(66-61(51-34-16-4-17-35-51,52-36-18-5-19-37-52)53-38-20-6-21-39-53)47-46-57(63-60(48-28-10-1-11-29-48,49-30-12-2-13-31-49)50-32-14-3-15-33-50)59(65)67-62(54-40-22-7-23-41-54,55-42-24-8-25-43-55)56-44-26-9-27-45-56/h1-45,57,63H,46-47H2/t57-/m0/s1 |
InChI 键 |
WPNDXGAWXMTQLH-SMWREMLRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)


![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)

![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
